3-amino-N-cyclopropylbenzenesulfonamide chemical properties
3-amino-N-cyclopropylbenzenesulfonamide chemical properties
An In-depth Technical Guide to 3-amino-N-cyclopropylbenzenesulfonamide: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-amino-N-cyclopropylbenzenesulfonamide, a key chemical intermediate with significant potential in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic strategies, and potential applications, grounding all claims in authoritative data.
Molecular Identity and Structural Elucidation
3-amino-N-cyclopropylbenzenesulfonamide is an aromatic sulfonamide compound characterized by a benzene ring substituted with an amino group and an N-cyclopropylsulfonamide moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1]
Key Identifiers:
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Synonyms: N-Cyclopropyl 3-aminobenzenesulfonamide, 3-Amino-N-cyclopropylbenzenesulphonamide[1][2][3]
The structural arrangement, featuring a primary aromatic amine and a secondary sulfonamide, dictates its reactivity and potential for forming diverse chemical bonds.
Caption: Figure 1: 2D Structure of 3-amino-N-cyclopropylbenzenesulfonamide.
Physicochemical and Computed Properties
Understanding the physicochemical profile of a compound is fundamental to its application in experimental settings, from reaction setup to formulation. The properties of 3-amino-N-cyclopropylbenzenesulfonamide are summarized below. These values are critical for predicting solubility, permeability, and reaction kinetics.
| Property | Value | Source |
| Molecular Weight | 212.27 g/mol | [3] |
| Exact Mass | 212.06200 Da | [3] |
| Density | 1.39 g/cm³ | [3] |
| Boiling Point | 416.5°C at 760 mmHg | [3] |
| Flash Point | 205.7°C | [3] |
| Refractive Index | 1.637 | [3] |
| Polar Surface Area (PSA) | 80.6 Ų | [3] |
| LogP (XLogP3) | 2.76 | [3] |
Note: These properties are computationally predicted or sourced from chemical supplier databases and should be confirmed with experimental data for critical applications.
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthesis protocols for 3-amino-N-cyclopropylbenzenesulfonamide are not extensively detailed in public literature, a logical and field-proven synthetic route can be postulated based on standard organic chemistry principles for analogous compounds. The most direct approach involves a two-step process starting from 3-nitrobenzenesulfonyl chloride.
Proposed Synthetic Workflow
Step 1: Sulfonamide Formation. The synthesis would commence with the reaction of 3-nitrobenzenesulfonyl chloride with cyclopropylamine. This is a standard nucleophilic acyl substitution at the sulfonyl group. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard to ensure reactant solubility without interfering with the reaction.
Step 2: Reduction of the Nitro Group. The resulting N-cyclopropyl-3-nitrobenzenesulfonamide intermediate is then subjected to a reduction reaction to convert the nitro group to the primary amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternative reducing agents such as tin(II) chloride (SnCl₂) in acidic media can also be employed.
This workflow is efficient and relies on well-established, high-yielding reactions common in medicinal chemistry.
Caption: Figure 2: Proposed Synthesis Workflow.
Analytical Characterization
The identity and purity of 3-amino-N-cyclopropylbenzenesulfonamide must be rigorously confirmed using a suite of analytical techniques. Commercial suppliers typically provide a Certificate of Analysis (COA) with this data.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of 1,3-substitution), the cyclopropyl protons, and the amine protons. ¹³C NMR would confirm the number of unique carbon environments.
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Mass Spectrometry (MS): Techniques like LCMS or GCMS are used to confirm the molecular weight (m/z = 212.27) and fragmentation pattern, which validates the molecular structure.[1]
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Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for determining the purity of the compound, typically reported as a percentage (e.g., >95-99%).[1]
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Infrared (IR) Spectroscopy: FTIR analysis would reveal characteristic absorption bands for the N-H stretches of the amine and sulfonamide groups, S=O stretches, and aromatic C-H bonds.
A self-validating protocol for quality control would involve cross-referencing data from at least two of these orthogonal methods to ensure unequivocal structural confirmation and purity assessment.
Applications in Medicinal Chemistry and Drug Development
The primary utility of 3-amino-N-cyclopropylbenzenesulfonamide is as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The sulfonamide functional group is a well-known pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[4][5]
Logical Pathway for Application
The structure's two reactive sites—the primary aromatic amine and the sulfonamide N-H proton—allow for sequential and regioselective functionalization.
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Amine as a Nucleophile: The 3-amino group can be readily acylated, alkylated, or used in condensation reactions (e.g., Schiff base formation) to build more complex molecular scaffolds.[4][5]
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Sulfonamide Modification: While the sulfonamide N-H is less reactive, it can be deprotonated and alkylated under specific conditions.
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Scaffold for Bioactive Molecules: This compound serves as a foundational piece for developing inhibitors for various enzymes or receptor antagonists. The benzenesulfonamide core can anchor the molecule within a protein's binding pocket, while modifications at the 3-amino position can be used to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Figure 3: Derivatization Logic for Drug Discovery.
Safety, Storage, and Handling
Proper handling is crucial for ensuring laboratory safety and maintaining the compound's integrity.
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Storage: The recommended storage condition is to "Keep Cold," typically in a refrigerator at 2-8°C, protected from light and moisture to prevent degradation.[3]
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Safety: As with all laboratory chemicals, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed information, users must consult the Safety Data Sheet (SDS) provided by the supplier, which contains comprehensive hazard, first-aid, and disposal information.[1]
Conclusion
3-amino-N-cyclopropylbenzenesulfonamide is a high-value chemical intermediate defined by its specific structural features and versatile reactivity. Its physicochemical properties make it suitable for a range of synthetic transformations, positioning it as a critical building block for the discovery and development of novel therapeutic agents. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
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3-Amino-n-cyclopropylbenzenesulfonamide Product Information . P&S Chemicals. [Link]
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3-Amino-N-isopropylbenzenesulfonamide Data . PubChem, National Center for Biotechnology Information. [Link]
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Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures . MDPI. [Link]
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Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures . PUBDB. [Link]
Sources
- 1. 3-Amino-N-cyclopropylbenzenesulphonamide [synhet.com]
- 2. pschemicals.com [pschemicals.com]
- 3. echemi.com [echemi.com]
- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures | MDPI [mdpi.com]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
